4-methoxybenzaldehyde [7-(2-methoxyethyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone
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Overview
Description
4-methoxybenzaldehyde [7-(2-methoxyethyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone is a complex organic compound with a molecular formula of C16H18N6O4 and a molecular weight of 358.36 g/mol . This compound is part of a class of hydrazones, which are known for their diverse chemical and biological activities.
Preparation Methods
The synthesis of 4-methoxybenzaldehyde [7-(2-methoxyethyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone typically involves the reaction of 4-methoxybenzaldehyde with a hydrazine derivative under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-methoxybenzaldehyde [7-(2-methoxyethyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: It is being investigated for its potential therapeutic properties, including antibacterial and anticancer activities.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The pathways involved may include signal transduction pathways that regulate cell growth and apoptosis .
Comparison with Similar Compounds
Similar compounds to 4-methoxybenzaldehyde [7-(2-methoxyethyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone include:
- 4-methoxybenzaldehyde [7-(2-hydroxyethyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone
- 4-methoxybenzaldehyde [7-(2-hydroxy-3-phenoxypropyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone
- 4-methoxybenzaldehyde [3-methyl-2,6-dioxo-7-(2-phenoxyethyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone .
These compounds share similar structural features but differ in their substituents, which can affect their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific methoxyethyl group, which may confer distinct properties and applications.
Properties
Molecular Formula |
C17H20N6O4 |
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Molecular Weight |
372.4 g/mol |
IUPAC Name |
7-(2-methoxyethyl)-8-[(2E)-2-[(4-methoxyphenyl)methylidene]hydrazinyl]-3-methylpurine-2,6-dione |
InChI |
InChI=1S/C17H20N6O4/c1-22-14-13(15(24)20-17(22)25)23(8-9-26-2)16(19-14)21-18-10-11-4-6-12(27-3)7-5-11/h4-7,10H,8-9H2,1-3H3,(H,19,21)(H,20,24,25)/b18-10+ |
InChI Key |
PWKIPYFURCZVIR-VCHYOVAHSA-N |
Isomeric SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N/N=C/C3=CC=C(C=C3)OC)CCOC |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)NN=CC3=CC=C(C=C3)OC)CCOC |
Origin of Product |
United States |
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